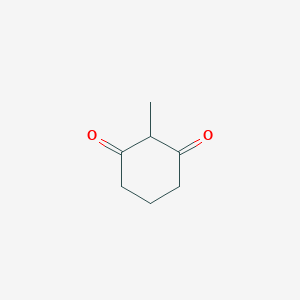

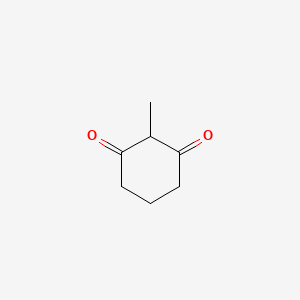

2-Methyl-1,3-cyclohexanedione

Beschreibung

Eigenschaften

IUPAC Name |

2-methylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-6(8)3-2-4-7(5)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGJHHIAMHUZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152406 | |

| Record name | 2-Methylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-55-1 | |

| Record name | 2-Methyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclohexane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1193-55-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methyl-1,3-cyclohexanedione from Resorcinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1,3-cyclohexanedione, a valuable intermediate in the pharmaceutical and chemical industries.[1] The primary synthetic route detailed herein commences with the catalytic hydrogenation of resorcinol (B1680541) to yield 1,3-cyclohexanedione (B196179) (dihydroresorcinol), followed by its subsequent methylation. This document outlines two principal methodologies for the methylation step: direct methylation using a methylating agent and a two-step process involving a Mannich reaction followed by hydrogenolysis. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate practical application by researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and natural products.[1] Its structural features, particularly the presence of a reactive methylene (B1212753) group between two carbonyls, allow for a wide range of chemical transformations. This guide focuses on the practical synthesis of this compound starting from the readily available precursor, resorcinol. The overall transformation involves two key steps: the reduction of the aromatic ring of resorcinol and the subsequent introduction of a methyl group at the C-2 position of the resulting dione.

Synthetic Pathways

The synthesis of this compound from resorcinol is a two-stage process. The first stage is the reduction of resorcinol to 1,3-cyclohexanedione. The second stage involves the methylation of 1,3-cyclohexanedione.

Stage 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol

The initial step involves the catalytic hydrogenation of resorcinol to produce 1,3-cyclohexanedione, also known as dihydroresorcinol. This reduction is typically carried out under high pressure using a nickel-based catalyst.

Stage 2: Synthesis of this compound from 1,3-Cyclohexanedione

Two primary methods are employed for the methylation of 1,3-cyclohexanedione:

-

Method A: Direct Methylation. This approach involves the direct reaction of 1,3-cyclohexanedione with a methylating agent, such as methyl iodide, in the presence of a base.[2]

-

Method B: Mannich Reaction followed by Hydrogenolysis. This alternative route involves the reaction of 1,3-cyclohexanedione with formaldehyde (B43269) and a dialkylamine (e.g., dimethylamine) to form a 2-dialkylaminomethyl-1,3-cyclohexanedione intermediate.[3][4][5] This intermediate is then subjected to hydrogenolysis to yield the final product.[3][4][5]

The following diagram illustrates the overall synthetic workflow from resorcinol to this compound.

Caption: Overall workflow for the synthesis of this compound from Resorcinol.

Experimental Protocols

Stage 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol

This procedure is adapted from a standard organic synthesis protocol for the preparation of dihydroresorcinol.[6]

Materials:

-

Resorcinol (0.5 mole)

-

Sodium hydroxide (B78521) (0.6 mole)

-

Water (100 ml)

-

Raney nickel or reduced Universal Oil Products hydrogenation catalyst (10 g)

-

Concentrated hydrochloric acid

Equipment:

-

High-pressure hydrogenation apparatus (bomb)

-

Filtration apparatus

-

Ice-salt bath

-

Beakers and flasks

Procedure:

-

A solution of sodium hydroxide in water is prepared, and resorcinol is dissolved in it.

-

This solution and the nickel catalyst are placed in a high-pressure hydrogenation bomb.

-

The bomb is pressurized with hydrogen to 1000–1500 lb and heated to 50°C.

-

The reaction mixture is agitated for 10-12 hours, during which time the theoretical amount of hydrogen is absorbed.

-

After cooling and releasing the pressure, the catalyst is removed by filtration.

-

The filtrate is acidified with concentrated hydrochloric acid to Congo red.

-

The solution is cooled in an ice-salt bath to crystallize the product.

-

The crude product is collected by filtration and purified by recrystallization from hot benzene to remove sodium chloride.

Stage 2, Method A: Direct Methylation of 1,3-Cyclohexanedione

This protocol is based on the methylation of dihydroresorcinol as part of a one-pot synthesis from resorcinol.[2]

Materials:

-

Dihydroresorcinol (from Stage 1)

-

Dioxane

-

Methyl iodide

-

Concentrated hydrochloric acid

Procedure:

-

The aqueous solution of the sodium salt of dihydroresorcinol from Stage 1 is partially neutralized with concentrated hydrochloric acid.

-

Dioxane and methyl iodide are added to the solution.

-

The mixture is refluxed for 12-14 hours. An additional portion of methyl iodide is added after 7-8 hours.

-

The reaction mixture is cooled in an ice bath to crystallize the this compound.

-

The product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from 95% ethanol.

Stage 2, Method B: Mannich Reaction and Hydrogenolysis

This procedure is derived from patented industrial processes.[3][7]

Part 1: Mannich Reaction

Materials:

-

1,3-Cyclohexanedione (56 parts)

-

Methanol (B129727) (300 parts)

-

50% aqueous solution of dimethylamine (B145610) (56 parts)

-

37% aqueous solution of formaldehyde (53 parts)

Procedure:

-

1,3-Cyclohexanedione, methanol, and the dimethylamine solution are charged into a reactor and warmed to 30°C.

-

The formaldehyde solution is added dropwise over 1 hour.

-

The reaction is maintained at 40°C for 3 hours. The completion of the reaction is monitored by HPLC.

Part 2: Hydrogenolysis

Materials:

-

Reaction mixture from Part 1

-

5% Palladium on carbon (Pd/C) catalyst (10 parts)

-

Hydrogen gas

Procedure:

-

The Pd/C catalyst is added to the reaction mixture from the Mannich reaction.

-

Hydrogen gas is passed through the mixture at 30°C under normal pressure for 15 hours.

-

The completion of the reaction is monitored by HPLC.

-

The catalyst is removed by filtration.

-

Water is added to the filtrate, and methanol is removed by distillation.

-

The pH of the residue is adjusted to 6 with 35% hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with water, and dried.

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol

| Parameter | Value | Reference |

| Resorcinol | 0.5 mole | [6] |

| Sodium Hydroxide | 0.6 mole | [6] |

| Catalyst | 10 g Raney Ni or UOP Ni | [6] |

| Hydrogen Pressure | 1000-1500 lb | [6] |

| Temperature | 50°C | [6] |

| Reaction Time | 10-12 hours | [6] |

| Yield | 85-95% | [6] |

Table 2: Synthesis of this compound from 1,3-Cyclohexanedione

| Parameter | Method A: Direct Methylation | Method B: Mannich & Hydrogenolysis | Reference |

| Starting Material | 1,3-Cyclohexanedione | 1,3-Cyclohexanedione | |

| Reagents | Methyl Iodide, NaOH, Dioxane | Formaldehyde, Dimethylamine, H₂ | [2][3] |

| Catalyst | - | Pd/C or Raney Ni | [3][8] |

| Solvent | Water, Dioxane | Methanol or Water | [2][3][8] |

| Temperature | Reflux (Dioxane/Water) | 30-40°C (Mannich), 30-60°C (Hydrogenolysis) | [2][3][8] |

| Reaction Time | 12-14 hours | 3 hours (Mannich), 10-20 hours (Hydrogenolysis) | [2][3][9] |

| Yield | 57-61% (from resorcinol) | 87-93% | [2][3][8] |

| Purity | - | 97.2-99.2% | [3][8] |

Reaction Pathway Diagram

The chemical transformations involved in the synthesis of this compound from resorcinol are depicted below.

Caption: Chemical reaction pathway from Resorcinol to this compound.

Conclusion

The synthesis of this compound from resorcinol is a well-established process that can be achieved through a two-stage synthetic sequence. The initial reduction of resorcinol to 1,3-cyclohexanedione followed by methylation provides a reliable route to the target compound. While direct methylation offers a more streamlined approach, the Mannich reaction followed by hydrogenolysis presents a high-yielding alternative with excellent product purity. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and available equipment. This guide provides the necessary technical details to enable the successful synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. DE69206216T2 - Process for the preparation of this compound and 2-methylresorcinol. - Google Patents [patents.google.com]

- 4. EP0529517B1 - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]

- 5. US5276198A - Process for producing this compound and 2-methylresorcinol - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

physical and chemical properties of 2-Methyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-cyclohexanedione, a versatile organic compound, serves as a critical building block in the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and highlights its applications in pharmaceuticals and agrochemicals. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, with the CAS number 1193-55-1, is a cyclic diketone that plays a significant role as a synthetic intermediate.[1] Its structure, featuring a methyl group at the 2-position of a 1,3-cyclohexanedione (B196179) ring, imparts unique reactivity, making it a valuable precursor in the construction of various organic scaffolds.[2] Notably, it is an important starting material in the formal synthesis of natural products like acorone (B159258) and in the production of pharmaceuticals and agrochemicals.[1][2] This guide aims to provide a comprehensive technical overview of this compound for laboratory and industrial applications.

Physical and Chemical Properties

This compound is a white to salmon-colored powder or crystalline solid.[1][3] It is hygroscopic and should be stored in a dry environment.[3][4]

Tabulated Physical and Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₂ | [2][5] |

| Molecular Weight | 126.15 g/mol | [2][5] |

| CAS Number | 1193-55-1 | [2][5] |

| Melting Point | 206-208 °C | [2][3] |

| Boiling Point | 194.28 °C (rough estimate) | [2][3] |

| Appearance | White to salmon powder, crystals, or crystalline powder | [1][3] |

| Solubility | Soluble in methanol (B129727) and acetone; insoluble in water. | [2][3] |

| pKa | 5.58 ± 0.25 (Predicted) | [3] |

| InChI Key | VSGJHHIAMHUZKF-UHFFFAOYSA-N | [3][5] |

| SMILES | CC1C(=O)CCCC1=O | [5][6] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Highlights | Reference(s) |

| Mass Spectrometry | FD-MS analysis shows a peak at m/z 126, which is consistent with the theoretical molecular weight. GC-MS data reveals characteristic fragmentation patterns with major peaks at 55, 98, 126, 42, and 70 m/z. | [5][7] |

| ¹H NMR | The ¹H NMR spectrum provides information on the proton environments in the molecule. | [8][9] |

| ¹³C NMR | The ¹³C NMR spectrum is available for detailed structural elucidation. | [8] |

| Infrared (IR) | FTIR and ATR-IR spectra are available, showing characteristic carbonyl absorption bands. | [5] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two common and effective protocols are detailed below.

This method involves the hydrogenation of resorcinol (B1680541) to 1,3-cyclohexanedione, followed by methylation.[10]

Experimental Procedure:

-

Hydrogenation of Resorcinol: A solution of 96.0 g (2.4 moles) of sodium hydroxide (B78521) in 335 ml of water and 220.2 g (2.0 moles) of resorcinol is placed in a 1.3-L hydrogenation bomb with 40.0 g of finely powdered nickel catalyst.[10]

-

The hydrogenation is conducted under an initial hydrogen pressure of approximately 1900 lb with agitation, maintaining a temperature of 45–50 °C.[10] The reaction is continued until the theoretical amount of hydrogen has been absorbed.[10]

-

After cooling, the catalyst is removed by filtration.[10]

-

Methylation: The filtrate is transferred to a 2-L round-bottomed flask and treated with 33.5 ml of concentrated hydrochloric acid, 145 ml of dioxane, and 335 g (2.4 moles) of methyl iodide.[10]

-

The reaction mixture is refluxed for 12–14 hours. An additional 33.5 g (0.24 mole) of methyl iodide is added after 7-8 hours.[10]

-

The mixture is then cooled in an ice bath to crystallize the product.[10]

-

The crystals of this compound are collected by filtration, washed with cold water, and dried. The reported yield is 54–56%.[10]

-

The product can be purified by recrystallization from 95% ethanol.[10]

This method provides a high yield and purity of the final product.[7]

Experimental Procedure:

-

Mannich Reaction: In a reactor, 300 parts of methanol, 56 parts of a 50% aqueous solution of dimethylamine, and 56 parts of 1,3-cyclohexanedione are mixed and warmed to 30 °C.[7]

-

A 37% aqueous solution of formaldehyde (B43269) (53 parts) is added dropwise over 1 hour.[7] The reaction is maintained at 40 °C for 3 hours. The reaction progress is monitored by HPLC.[7]

-

Hydrogenation: To the resulting reaction mixture, 10 parts of a 5% palladium-carbon catalyst are added.[7] The reaction is carried out at 30 °C under atmospheric pressure with hydrogen gas for 15 hours.[7] Reaction completion is confirmed by HPLC.[7]

-

Work-up: The catalyst is removed by filtration. 300 parts of water are added to the filtrate, and methanol is removed by distillation.[7]

-

The residue is adjusted to pH 6 with 35% hydrochloric acid, leading to the precipitation of the product.[7]

-

The precipitate is collected by filtration, washed with water, and dried at 70 °C to yield this compound. The reported yield is 87.0% with a purity of 97.2%.[7]

Robinson Annulation

This compound is a key substrate in the Robinson annulation, a powerful ring-forming reaction in organic synthesis. The reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[11]

Representative Protocol: Reaction with Methyl Vinyl Ketone

-

Michael Addition: this compound (1) reacts with methyl vinyl ketone (2) in the presence of a base, such as methoxide (B1231860) in methanol, to form the Michael adduct (3).[11] In this step, the enolate of this compound acts as the Michael donor.[11]

-

Intramolecular Aldol Condensation: The Michael adduct (3) then undergoes an intramolecular aldol condensation, catalyzed by a base, to form a cyclic β-hydroxy ketone (4).[11]

-

Dehydration: This intermediate spontaneously dehydrates to yield the final α,β-unsaturated ketone, the annulated product (5).[11]

Chemical Reactivity and Tautomerism

The presence of the two carbonyl groups makes the proton at the 2-position acidic, leading to the ready formation of an enolate. This enolate is a key intermediate in many reactions, including alkylations and Michael additions.[11]

This compound exists predominantly in the diketo form in solution.[12] However, it can undergo keto-enol tautomerization. The formation of C-H···O hydrogen-bonded dimers can play a role in lowering the energy barrier for this tautomerization.[12]

Applications

This compound is a valuable intermediate in various synthetic applications:

-

Pharmaceutical Synthesis: It serves as a starting material for the synthesis of various pharmaceutical compounds, including those with potential anti-inflammatory and analgesic properties.[2]

-

Agrochemical Synthesis: The compound is utilized in the preparation of agrochemicals, which are essential for crop protection and enhancement.[2]

-

Organic Synthesis: It is a key building block for the synthesis of complex organic molecules and natural products. Its role in the formal synthesis of acorone highlights its importance in this field.[2]

Safety Information

This compound is classified as an irritant.[5] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[13]

Conclusion

This compound is a highly versatile and important synthetic intermediate with well-characterized physical and chemical properties. The detailed experimental protocols provided in this guide for its synthesis and key reactions, such as the Robinson annulation, offer valuable practical information for researchers. Its established applications in the pharmaceutical and agrochemical industries underscore its continued significance in organic synthesis and drug development. This technical guide serves as a comprehensive resource for scientists and professionals working with this valuable compound.

References

- 1. 1193-55-1 | CAS DataBase [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1193-55-1 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 1193-55-1 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound(1193-55-1) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. homework.study.com [homework.study.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-甲基-1,3-环己二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Methyl-1,3-cyclohexanedione (CAS: 1193-55-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-cyclohexanedione is a versatile cyclic diketone that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring two carbonyl groups and a reactive methylene (B1212753) position, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including steroids, terpenoids, and various pharmaceutical intermediates.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the context of drug development and agrochemical research.

Chemical and Physical Properties

This compound is typically a white to off-white or salmon-colored powder.[2] It is stable under normal temperatures and pressures but is known to be hygroscopic.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties

| Property | Value | Reference(s) |

| CAS Number | 1193-55-1 | [4][5] |

| Molecular Formula | C₇H₁₀O₂ | [4][5] |

| Molecular Weight | 126.15 g/mol | [4][5] |

| Melting Point | 206-208 °C (lit.) | |

| Boiling Point | 194.28 °C (estimated) | [2] |

| Appearance | White to salmon powder | [2] |

| Solubility | Soluble in methanol (B129727) and acetone; insoluble in water. | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | Data available but specific shifts require access to spectral databases. | [3] |

| ¹³C NMR | Data available but specific shifts require access to spectral databases. | [6] |

| IR (KBr disc) | Data available, characteristic C=O and C-H stretches expected. | [7] |

| Mass Spec (GC-MS) | m/z peaks at 126, 98, 70, 55, 42. | [4] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two common and effective protocols are detailed below.

Synthesis via Methylation of Dihydroresorcinol (from Resorcinol)

This method involves the in-situ preparation of dihydroresorcinol by hydrogenation of resorcinol (B1680541), followed by methylation.[8]

Experimental Protocol:

-

Hydrogenation: A solution of sodium hydroxide (B78521) (96.0 g, 2.4 moles) in water (335 ml) and resorcinol (220.2 g, 2.0 moles) is placed in a hydrogenation bomb with a finely powdered nickel catalyst (40.0 g). The hydrogenation is performed under an initial hydrogen pressure of approximately 1900 psi with agitation, maintaining a temperature of 45–50 °C. The reaction is continued until the theoretical amount of hydrogen has been absorbed.[8]

-

Catalyst Removal: After cooling, the reaction mixture is filtered to remove the nickel catalyst. The catalyst is washed with water (3 x 50 ml portions).[8]

-

Methylation: The combined filtrate and washings are transferred to a round-bottomed flask. Concentrated hydrochloric acid (33.5 ml) for partial neutralization, dioxane (145 ml), and methyl iodide (335 g, 2.4 moles) are added.[8]

-

Reflux and Isolation: The mixture is refluxed for 12–14 hours. An additional portion of methyl iodide (33.5 g, 0.24 mole) is added after 7-8 hours. The mixture is then cooled in an ice bath to crystallize the product.[8]

-

Purification: The crystallized this compound is collected by filtration, washed with cold water (4 x 200 ml), and dried. The crude product can be recrystallized from 95% ethanol (B145695) to yield colorless crystals with a melting point of 208–210 °C.[8] The initial yield is reported to be 54–56%.[8]

Synthesis via Mannich Reaction and Hydrogenolysis

This process involves a Mannich reaction with 1,3-cyclohexanedione (B196179), formaldehyde (B43269), and dimethylamine (B145610), followed by hydrogenolysis.[9][10]

Experimental Protocol:

-

Mannich Reaction: In a reactor, place methanol (300 parts), a 50% aqueous solution of dimethylamine (56 parts), and 1,3-cyclohexanedione (56 parts). Warm the mixture to 30 °C. Add a 37% aqueous solution of formaldehyde (53 parts) dropwise over 1 hour. Maintain the reaction at 40 °C for 3 hours. The reaction progress is monitored by HPLC to confirm the consumption of 1,3-cyclohexanedione.[9]

-

Hydrogenolysis: To the reaction mixture, add a 5% palladium-carbon catalyst (10 parts). Pass hydrogen gas through the mixture at 30 °C and atmospheric pressure for 15 hours. The completion of the reaction is monitored by HPLC to confirm the disappearance of the 2-dimethylaminomethyl-1,3-cyclohexanedione intermediate.[9]

-

Work-up and Isolation: Remove the catalyst by filtration. Add water (300 parts) to the filtrate and remove the methanol by distillation. Adjust the pH of the residue to 6 with 35% hydrochloric acid.[9]

-

Purification: Collect the resulting precipitate by filtration, wash with water, and dry at 70 °C to obtain this compound. This method reports a yield of 87.0% with a purity of 97.2%.[9]

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

This compound is a cornerstone in the synthesis of polycyclic systems. Its most notable application is in the Robinson annulation for the construction of fused six-membered rings, a critical step in the synthesis of steroids and terpenes.

Robinson Annulation: Synthesis of the Wieland-Miescher Ketone

The Robinson annulation of this compound with methyl vinyl ketone (MVK) yields the Wieland-Miescher ketone, a versatile intermediate in the total synthesis of numerous natural products.[1][11][12][13] This reaction is a two-step process involving a Michael addition followed by an intramolecular aldol (B89426) condensation.[14][15][16]

Experimental Protocol (General):

-

Michael Addition: this compound is treated with a base (e.g., sodium methoxide (B1231860) in methanol) to form a resonance-stabilized enolate.[14] This enolate then acts as a Michael donor, attacking the β-carbon of methyl vinyl ketone (the Michael acceptor). This forms a 1,5-dicarbonyl intermediate, 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione.[14][17]

-

Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, in the presence of a base, undergoes an intramolecular aldol condensation. An enolate is formed, which then attacks one of the carbonyl groups of the cyclohexane (B81311) ring, forming a new six-membered ring.[17]

-

Dehydration: The resulting aldol addition product readily dehydrates to form the final α,β-unsaturated ketone, the Wieland-Miescher ketone.[14][17]

Caption: Logical workflow of the Robinson annulation reaction.

C-Alkylation Reactions

While the reaction with activated electrophiles is efficient, the C-alkylation of this compound with unactivated sp³ electrophiles can be challenging due to competing O-alkylation. A protocol to achieve selective C-alkylation involves the use of a hydrazone derivative.[18]

Experimental Protocol:

-

Hydrazone Formation: React this compound with N,N-dimethylhydrazine in the presence of a catalytic amount of p-toluenesulfonic acid in toluene (B28343) at reflux with a Dean-Stark trap to form the corresponding ketodimethyl hydrazone.[19]

-

Alkylation: The hydrazone is treated with a strong base like potassium hydride (KH) in anhydrous THF to form an anion. This is followed by the addition of an unactivated alkyl halide (e.g., 1-iodooctane) to achieve C-alkylation.[18][19]

-

Hydrolysis: The alkylated hydrazone is then hydrolyzed back to the ketone using an aqueous solution of copper(II) acetate (B1210297) in THF to yield the 2,2-dialkylcyclohexane-1,3-dione.[18][19]

Biological Activity and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly 2-acyl-cyclohexane-1,3-diones, have shown significant biological activity, most notably as herbicides.[20][21] There is also research into the potential anticancer and antimicrobial activities of the broader class of cyclohexane-1,3-dione derivatives.[22][23]

Herbicidal Activity: HPPD Inhibition

Derivatives of this compound are known to act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[20][24] This enzyme is critical in the plant's tyrosine catabolism pathway.[25]

Mechanism of Action:

-

Target Enzyme: HPPD inhibitors target the HPPD enzyme, which catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (B1232598).[25][26]

-

Inhibition: The 1,3-dione moiety of the inhibitor chelates the ferrous ion (Fe²⁺) in the active site of the HPPD enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction.[26][27]

-

Downstream Effects: The inhibition of HPPD blocks the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E), for which homogentisate is a precursor.[24][25][26]

-

Phenotype: Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme in the carotenoid biosynthesis pathway. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic "bleaching" of the plant tissue and eventual death.[24]

Caption: The signaling pathway of HPPD inhibition.

Conclusion

This compound (CAS: 1193-55-1) is a fundamentally important and highly versatile intermediate in organic synthesis. Its utility in constructing complex molecular architectures, such as those found in steroids and terpenoids via the Robinson annulation, is well-established. Furthermore, the biological activities of its derivatives, particularly as HPPD inhibitors, highlight its relevance in agrochemical research and development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers leveraging this compound in their synthetic and drug discovery endeavors.

References

- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound(1193-55-1) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Cyclohexanedione, 2-methyl- [webbook.nist.gov]

- 6. This compound(1193-55-1) 13C NMR [m.chemicalbook.com]

- 7. This compound(1193-55-1) IR Spectrum [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 11. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 12. How to Start a Total Synthesis from the Wieland-Miescher Ketone?: Ingenta Connect [ingentaconnect.com]

- 13. How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. homework.study.com [homework.study.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Robinson annulation - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 25. scbt.com [scbt.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

Tautomeric Landscape of 2-Methyl-1,3-cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the keto-enol tautomerism of 2-methyl-1,3-cyclohexanedione, a key intermediate in the synthesis of various organic compounds. Understanding the tautomeric equilibrium of this molecule is crucial for controlling its reactivity and for the rational design of synthetic pathways in drug development and other chemical industries.

Introduction to the Tautomerism of this compound

This compound can exist in equilibrium between its diketo form and two possible enol forms. The presence of the methyl group at the C2 position, flanked by two carbonyl groups, significantly influences the position of this equilibrium. Unlike its parent compound, 1,3-cyclohexanedione, the methyl substituent can affect the stability of the enol tautomers and the kinetics of their interconversion.

Theoretical studies, specifically through matrix isolation infrared (IR) spectroscopy, have revealed that this compound exists exclusively in its diketo tautomeric form when isolated in a low-temperature argon matrix. However, tautomeric conversion to the keto-enol form can be initiated by raising the temperature of a thin film of the compound. This conversion is thought to be mediated by the formation of C-H···O hydrogen-bonded homodimers of the diketo tautomer, which lowers the activation barrier for tautomerization.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: ¹H NMR Chemical Shifts for the Tautomers of this compound in DMSO-d₆

| Tautomer | Functional Group | Chemical Shift (ppm) |

| Enol | =C-OH | 10.3 (broad singlet) |

| Keto | -CH(CH₃)- | (Not explicitly assigned in available data) |

| Keto/Enol | -CH₂-C=O | (Overlapping signals in the aliphatic region) |

| Keto/Enol | -CH₂-CH₂-C=O | (Overlapping signals in the aliphatic region) |

| Keto/Enol | -CH₃ | (Not explicitly assigned in available data) |

Note: The assignment of the enolic proton is based on its characteristic downfield chemical shift. The signals for the aliphatic protons of both tautomers are expected to be in the upfield region and may overlap.

The general trend for β-dicarbonyl compounds is that the enol form is favored in non-polar solvents, where intramolecular hydrogen bonding can stabilize the enol tautomer. In contrast, polar protic solvents can solvate the carbonyl groups of the keto form and disrupt the intramolecular hydrogen bond of the enol, thus shifting the equilibrium towards the keto form.

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the steps to quantify the keto-enol tautomeric ratio of this compound in a given deuterated solvent.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Ensure proper phasing and baseline correction of the spectrum.

-

-

Spectral Analysis and Quantification:

-

Identify the characteristic signals for the enol and keto tautomers. The enolic hydroxyl proton typically appears as a broad singlet at a downfield chemical shift (e.g., ~10.3 ppm in DMSO-d₆). The protons on the carbon bearing the methyl group will have distinct chemical shifts and multiplicities in the keto and enol forms.

-

Integrate the area of a well-resolved signal corresponding to the enol tautomer (I_enol) and a well-resolved signal corresponding to the keto tautomer (I_keto). It is crucial to select signals that arise from the same number of protons or to normalize the integrals accordingly. For instance, if integrating the enolic OH proton (1H) and the methine proton of the keto form (1H), the ratio of their integrals directly reflects the molar ratio.

-

Calculate the percentage of the enol form using the following formula: % Enol = [ I_enol / (I_enol + I_keto) ] * 100

-

Matrix Isolation Infrared (IR) Spectroscopy

This protocol is based on the methodology used to study the tautomerism of this compound in a low-temperature inert gas matrix.

Methodology:

-

Sample Preparation and Deposition:

-

Place a small amount of this compound in a Knudsen cell or a similar heated effusion source.

-

Heat the sample to a temperature sufficient to generate a gentle vapor stream.

-

Co-deposit the vaporized sample with a large excess of an inert matrix gas (e.g., Argon) onto a cryogenic substrate (e.g., a CsI window) cooled to a very low temperature (typically below 20 K). The matrix-to-sample ratio should be high (e.g., 1000:1) to ensure proper isolation of the molecules.

-

-

IR Spectral Acquisition:

-

Record the infrared spectrum of the isolated sample at the deposition temperature using a high-resolution FTIR spectrometer.

-

-

Annealing and Further Analysis:

-

To investigate the possibility of tautomerization, anneal the matrix by warming it to a slightly higher temperature (e.g., 28 K for an Argon matrix) for a short period and then re-cooling it to the base temperature.

-

Record the IR spectrum again and compare it to the initial spectrum to identify any new spectral features that may indicate the formation of a different tautomer or intermolecular complexes.

-

Thin Film Infrared (IR) Spectroscopy

This method is used to study the tautomerization of this compound in the solid state at different temperatures.

Methodology:

-

Thin Film Preparation:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

-

Deposit a few drops of the solution onto an IR-transparent substrate (e.g., a KBr or CsI window).

-

Allow the solvent to evaporate completely, leaving a thin, uniform film of the compound on the substrate.

-

-

IR Spectral Acquisition at Variable Temperatures:

-

Mount the substrate with the thin film in a variable-temperature cryostat or a heating/cooling stage within the sample compartment of an FTIR spectrometer.

-

Record the IR spectrum of the thin film at an initial low temperature.

-

Gradually increase the temperature of the film in controlled increments.

-

Record the IR spectrum at each temperature interval to monitor for any changes in the vibrational bands that would indicate a tautomeric conversion.

-

Visualizations

Caption: Tautomeric equilibrium of this compound.

Caption: Workflow for determining tautomeric ratio by ¹H NMR.

Caption: Workflow for matrix isolation IR spectroscopy.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 2-Methyl-1,3-cyclohexanedione in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual workflows to support laboratory and development activities.

Introduction to this compound

This compound (CAS No. 1193-55-1) is a versatile organic compound widely utilized as a synthetic intermediate in the pharmaceutical and chemical industries.[1][2][3] Its chemical structure, featuring a diketone functional group on a cyclohexane (B81311) ring with a methyl substituent, allows it to serve as a crucial building block in the synthesis of a variety of complex molecules, including those with potential anti-inflammatory and analgesic properties.[1] Understanding its solubility in different organic solvents is critical for its application in synthesis, formulation, and various analytical procedures.

Chemical Properties:

-

Appearance: A crystalline solid, often described as a white to off-white or cream-colored powder.[2][5][6]

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that solubility can be temperature-dependent.

| Solvent | Solubility (mg/mL) | Remarks | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~ 20 | - | [2][3] |

| Dimethylformamide (DMF) | ~ 20 | - | [2][3] |

| Ethanol | ~ 2 | - | [2][3] |

| Methanol | 100 | Solution is clear | [7][9] |

| DMSO:PBS (pH 7.2) (1:1) | ~ 0.5 | Sparingly soluble in aqueous buffers | [2][3] |

| Water | Insoluble | - | [1][5][10] |

Note: While one source provides an estimated water solubility of ~17.9 mg/L, multiple other sources state it is insoluble in water.[1][5][10][11] This discrepancy highlights the importance of experimental verification.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method.[12] This method is considered a reliable way to measure thermodynamic solubility.[12][13]

Principle

Equilibrium solubility is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a specific temperature and pressure, when the solid phase is in equilibrium with the solution phase.[14] The shake-flask method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.[12] The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or incubator with agitation capabilities

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for concentration analysis

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.[12]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[12][13] The time required for equilibration should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[12][15]

-

Quantification: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of a compound.

References

- 1. nbinno.com [nbinno.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound | CAS 1193-55-1 | Cayman Chemical | Biomol.com [biomol.com]

- 4. This compound | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(1193-55-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | 1193-55-1 [chemicalbook.com]

- 7. This compound CAS#: 1193-55-1 [m.chemicalbook.com]

- 8. This compound 97 1193-55-1 [sigmaaldrich.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 11. 2-methyl-1,3-cyclohexane dione, 1193-55-1 [thegoodscentscompany.com]

- 12. researchgate.net [researchgate.net]

- 13. biorelevant.com [biorelevant.com]

- 14. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic Profile of 2-Methyl-1,3-cyclohexanedione: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-1,3-cyclohexanedione, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable structural insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.2 | Doublet | ~7.0 |

| -CH- | ~2.7 | Quartet | ~7.0 |

| -CH₂- (C5) | ~2.0 | Multiplet | - |

| -CH₂- (C4, C6) | ~2.5 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for this compound are presented below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | ~10 |

| -CH- | ~50 |

| -CH₂- (C5) | ~20 |

| -CH₂- (C4, C6) | ~37 |

| C=O (C1, C3) | ~205 |

Note: These are approximate chemical shift values. The diketo form is the predominant tautomer.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained using a Potassium Bromide (KBr) wafer technique.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2960-2850 | C-H (Alkyl) | Stretching |

| ~1725, ~1700 | C=O (Ketone) | Stretching |

| ~1460 | -CH₂- | Bending (Scissoring) |

| ~1380 | -CH₃ | Bending (Symmetrical) |

The presence of two distinct carbonyl absorption bands suggests a slight difference in the electronic environment of the two ketone groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment |

| 126 | 64.44 | [M]⁺ (Molecular Ion) |

| 98 | 68.93 | [M - CO]⁺ |

| 70 | 51.53 | [M - 2CO]⁺ or [C₄H₆O]⁺ |

| 55 | 99.99 (Base Peak) | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 42 | 57.73 | [C₂H₂O]⁺ or [C₃H₆]⁺ |

The fragmentation pattern is consistent with the structure of this compound, showing characteristic losses of carbon monoxide and subsequent cleavages of the cyclohexanedione ring.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol (Solid-State)

-

Sample Preparation : The solid sample of this compound is finely ground to a homogeneous powder.

-

Rotor Packing : The powdered sample is carefully packed into a zirconia rotor of an appropriate diameter for the solid-state NMR probe.

-

Spectrometer Setup : The rotor is placed in the NMR probe. The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Magic Angle Spinning (MAS) : The sample is spun at a high speed (typically several kilohertz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

-

Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, cross-polarization (CP) techniques are often employed to enhance signal intensity. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing : The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. Baseline correction and phasing are applied as necessary. Chemical shifts are referenced to a suitable external standard.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample and KBr Preparation : Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder in an agate mortar.

-

Grinding and Mixing : The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation : The powdered mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied to form a thin, transparent pellet.[1]

-

Background Spectrum : A background spectrum of the empty sample compartment is recorded.

-

Sample Spectrum Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions and intensities are then analyzed.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction : A small amount of the solid this compound is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by a gas chromatograph. The sample is vaporized by heating.

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation : The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragment ions and neutral radicals.

-

Mass Analysis : The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Presentation : The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z ratio. The most abundant ion is designated as the base peak with a relative intensity of 100%.

Workflow Visualization

The logical flow of spectroscopic analysis for a solid organic compound is depicted in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

References

Acidity of the α-Proton in 2-Methyl-1,3-cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of the alpha-proton in 2-Methyl-1,3-cyclohexanedione, a key parameter influencing its reactivity and utility as a versatile building block in organic and pharmaceutical chemistry. This document outlines the theoretical basis for its acidity, presents available quantitative data, details experimental protocols for pKa determination, and illustrates the underlying chemical principles through logical diagrams.

Introduction: The Enhanced Acidity of β-Dicarbonyls

The acidity of a proton is a fundamental concept in chemistry, quantified by its acid dissociation constant (pKa). For carbonyl compounds, the protons on the carbon atom adjacent to the carbonyl group, known as α-protons, exhibit a significantly lower pKa (i.e., higher acidity) compared to protons in alkanes. This is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion.

In β-dicarbonyl compounds such as this compound, this effect is magnified. The single proton at the C-2 position is flanked by two carbonyl groups, leading to a substantial increase in acidity. Deprotonation at this position generates a highly stabilized enolate, where the negative charge is delocalized over two oxygen atoms and one carbon atom. This extensive delocalization significantly lowers the energy of the conjugate base, making the corresponding α-proton remarkably acidic.

Quantitative Data on Acidity

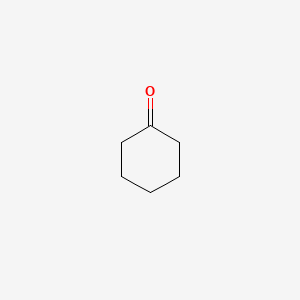

| Compound | Structure | pKa | Notes |

| This compound |  | ~5.58 ± 0.25 | Predicted value.[1] |

| 1,3-Cyclohexanedione |  | ~5.26 | For the enol form. |

| 2,4-Pentanedione (Acetylacetone) |  | ~9 | Acyclic β-diketone. |

| Cyclohexanone |  | ~17 | Monoketone for comparison. |

The predicted pKa of approximately 5.58 places this compound as a significantly stronger acid than typical ketones and even more acidic than acyclic β-diketones like acetylacetone. This heightened acidity is a direct consequence of the cyclic structure which holds the two carbonyl groups in a favorable conformation for enolate stabilization.

Enolate Formation and Resonance Stabilization

The acidity of the α-proton is intrinsically linked to the stability of its conjugate base. The deprotonation of this compound by a suitable base leads to the formation of a resonance-stabilized enolate ion.

Caption: Equilibrium of enolate formation and its resonance contributors.

The negative charge is effectively delocalized across the O-C-C-C-O system, with the major resonance contributors placing the negative charge on the more electronegative oxygen atoms. This delocalization is the primary reason for the high stability of the enolate and, consequently, the high acidity of the α-proton.

Experimental Protocols for pKa Determination

The determination of the pKa value of a compound like this compound can be achieved through several well-established analytical techniques. Below are detailed methodologies for three common approaches.

Potentiometric Titration

This classical method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or DMSO to ensure solubility.

-

Prepare a standardized titrant solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

-

Prepare a blank solution containing the same solvent mixture as the sample solution.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the sample solution in a thermostated vessel and immerse the calibrated pH electrode.

-

Add the titrant in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Perform a blank titration with the solvent mixture to correct for any acidic or basic impurities.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.

-

The pKa is the pH at the half-equivalence point. This can be determined from the first derivative plot (ΔpH/ΔV vs. V), where the equivalence point is the maximum, or a Gran plot.

-

Caption: Workflow for potentiometric pKa determination.

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 3 to 8).

-

-

Spectral Acquisition:

-

For each buffer solution, prepare a sample by adding a small, constant amount of the stock solution.

-

Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample, including spectra of the fully protonated form (at low pH) and the fully deprotonated (enolate) form (at high pH).

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change upon deprotonation is maximal) against the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

-

¹H NMR Spectroscopy

NMR spectroscopy can be used to determine pKa by monitoring the chemical shift of protons close to the site of ionization as a function of pH.

Methodology:

-

Sample Preparation:

-

Prepare a series of samples of this compound in a suitable deuterated solvent system (e.g., D₂O/methanol-d₄) with varying pD values (the equivalent of pH in D₂O).

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum for each sample.

-

Identify the proton signal that shows the largest change in chemical shift upon deprotonation (likely the methyl group at C-2 or the methylene (B1212753) protons at C-4 and C-6).

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the selected proton against the pD of the solution.

-

The resulting data will form a sigmoidal curve. The pKa can be determined from the inflection point of this curve.

-

Factors Influencing the Acidity of this compound

Several structural and environmental factors contribute to the acidity of the α-proton:

-

Inductive Effect: The two electron-withdrawing carbonyl groups polarize the C-H bond, making the proton more easily abstracted.

-

Resonance Effect: As detailed above, the extensive delocalization of the negative charge in the resulting enolate ion is the most significant stabilizing factor.

-

Hybridization: The α-carbon changes from sp³ hybridization in the dione (B5365651) to sp² hybridization in the enolate, which has a higher s-character and can better accommodate the negative charge.

-

Methyl Group: The methyl group at the C-2 position is weakly electron-donating, which slightly destabilizes the enolate and would be expected to make this compound a slightly weaker acid than its unsubstituted counterpart, 1,3-cyclohexanedione.

-

Solvent: The choice of solvent can influence the pKa by differentially solvating the neutral dione and the charged enolate. Polar, protic solvents are generally effective at stabilizing the enolate ion.

Conclusion

This compound possesses a highly acidic α-proton at the C-2 position, with a predicted pKa of approximately 5.58. This pronounced acidity is a direct result of the synergistic electron-withdrawing effects of the two carbonyl groups and the extensive resonance stabilization of the corresponding enolate anion. Understanding and quantifying this acidity is crucial for its application in organic synthesis, particularly in reactions where it serves as a nucleophile. The experimental protocols detailed in this guide provide a robust framework for the precise determination of its pKa, enabling researchers to effectively harness the unique reactivity of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Enolate Formation of 2-Methyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,3-cyclohexanedione is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules such as steroids and other natural products. Its synthetic utility is intrinsically linked to the formation and subsequent reaction of its enolate anions. This technical guide provides a comprehensive overview of the principles governing the enolate formation of this compound, including regioselectivity, the influence of reaction conditions on kinetic versus thermodynamic control, and the competition between C- and O-alkylation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with the practical knowledge required for the strategic application of this important synthetic intermediate.

Introduction: Acidity and Regiochemistry of Deprotonation

This compound possesses two distinct sets of enolizable protons, leading to the potential for the formation of different enolate regioisomers. The acidity of these protons is significantly influenced by the presence of the two electron-withdrawing carbonyl groups.

-

C2-H (Methine Proton): The proton at the C2 position is situated between two carbonyl groups, making it exceptionally acidic. Deprotonation at this position leads to a highly stabilized, conjugated enolate. The predicted pKa for this proton is approximately 5.58.[1]

-

C4-H and C6-H (Methylene Protons): The protons at the C4 and C6 positions are typical α-protons to a single ketone, with a pKa value generally in the range of 19-21 in non-dicarbonyl systems.[2]

Due to the significantly lower pKa of the C2 proton, deprotonation overwhelmingly occurs at this position under thermodynamic equilibrium conditions. This regioselectivity is a cornerstone of its application in reactions like the Robinson annulation.

Thermodynamic vs. Kinetic Enolate Formation

The selective formation of a specific enolate is governed by the principles of thermodynamic and kinetic control, which are dictated by the choice of base, solvent, and temperature.

Thermodynamic Control

Thermodynamic control is achieved under conditions that allow for equilibration between the possible enolates, leading to the formation of the most stable enolate isomer. For this compound, the thermodynamic enolate is formed by deprotonation at the C2 position.

-

Conditions: Weaker bases (e.g., alkoxides like sodium methoxide (B1231860) or sodium ethoxide), protic solvents, and higher temperatures favor the formation of the thermodynamic enolate.[3][4]

-

Mechanism: The use of a weaker base establishes an equilibrium where the initially formed kinetic enolate can be reprotonated by the conjugate acid of the base or unreacted starting material. Over time, the equilibrium shifts to favor the more stable, highly conjugated enolate derived from C2 deprotonation.

Kinetic Control

Kinetic control favors the formation of the enolate that is formed the fastest. This typically involves the deprotonation of the most sterically accessible and kinetically acidic proton. For this compound, this would correspond to deprotonation at the C4 or C6 methylene (B1212753) positions.

-

Conditions: Strong, sterically hindered, non-nucleophilic bases (e.g., lithium diisopropylamide - LDA), aprotic solvents (e.g., THF), and low temperatures (e.g., -78 °C) are used to achieve kinetic control.[5][6]

-

Mechanism: The large steric bulk of bases like LDA favors the abstraction of the less hindered protons at C4 and C6. The reaction is performed at low temperatures to prevent equilibration to the more stable thermodynamic enolate.

| Parameter | Thermodynamic Control | Kinetic Control |

| Base | Weaker, less hindered (e.g., NaOMe, NaOEt, NaH) | Strong, bulky (e.g., LDA, LiHMDS) |

| Solvent | Protic or aprotic | Aprotic (e.g., THF, ether) |

| Temperature | Room temperature or elevated | Low temperature (e.g., -78 °C) |

| Resulting Enolate | More substituted, more stable (C2-deprotonated) | Less substituted, less stable (C4/C6-deprotonated) |

C-Alkylation vs. O-Alkylation

The enolate of this compound is an ambident nucleophile, meaning it can react with electrophiles at either the carbon (C2) or the oxygen atom. The outcome of this competition is influenced by several factors, including the nature of the electrophile and the reaction conditions, as described by Hard-Soft Acid-Base (HSAB) theory.

-

C-Alkylation: Favored by "soft" electrophiles (e.g., alkyl iodides, bromides, and allylic or benzylic halides) and conditions that promote a tighter association between the counter-ion and the enolate oxygen (e.g., lithium salts in less polar solvents).

-

O-Alkylation: Favored by "hard" electrophiles (e.g., alkyl sulfates, tosylates, and silyl (B83357) halides) and conditions that lead to a "freer" enolate anion (e.g., potassium salts or the use of polar aprotic solvents like HMPA).[7][8]

A significant challenge in the direct alkylation of this compound with unactivated sp³ electrophiles is the preferential O-alkylation.[9]

Experimental Protocols

Protocol 1: Thermodynamic Enolate Formation and In-Situ Alkylation (Robinson Annulation)

This protocol describes the formation of the thermodynamic enolate of this compound and its subsequent Michael addition to methyl vinyl ketone, which is the first step of the Robinson annulation to form the Wieland-Miescher ketone.[1][10]

Materials:

-

This compound

-

Methyl vinyl ketone (MVK)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the solution.

-

Cool the mixture in an ice bath and add methyl vinyl ketone (1.1 eq) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

-

The resulting crude product, a 1,5-diketone, can then be subjected to intramolecular aldol (B89426) condensation to complete the annulation.

Protocol 2: C-Selective Alkylation with Unactivated Electrophiles via a Hydrazone Intermediate

This protocol circumvents the issue of O-alkylation with unactivated electrophiles by first converting one of the carbonyl groups to a dimethyl hydrazone, which directs the alkylation to the C2 position.[9]

Step A: Formation of the Monodimethylhydrazone

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add unsymmetrical dimethylhydrazine (1.1 eq).

-

Add a catalytic amount of acid (e.g., acetic acid) and heat the mixture to reflux, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the monodimethylhydrazone.

Step B: C2-Alkylation

-

Suspend potassium hydride (KH, 1.5 eq, washed to remove mineral oil) in anhydrous THF at 0 °C under an inert atmosphere.

-

Add a solution of the monodimethylhydrazone (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add the unactivated alkyl halide (e.g., 1-iodooctane, 1.2 eq).

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step C: Hydrolysis of the Hydrazone

-

Dissolve the crude alkylated hydrazone in a mixture of THF and water.

-

Add copper(II) acetate (B1210297) (Cu(OAc)₂, 2.0 eq) and stir the mixture at room temperature until the hydrazone is cleaved, as indicated by TLC.

-

Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.

-

Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography to yield the 2,2-dialkylated-1,3-cyclohexanedione.

Quantitative Data

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₀O₂ | [11] |

| Molecular Weight | 126.15 g/mol | [11] |

| Melting Point | 206-208 °C | [12] |

| pKa (C2-H) | ~5.58 (Predicted) | [1] |

| pKa (C4/6-H) | ~19-21 (Estimated) | Based on typical ketone α-protons[2] |

Spectroscopic Data for this compound:

-

¹H NMR: Spectra are available in public databases and typically show signals for the methyl group, the methine proton, and the methylene protons of the ring.[11][13]

-

¹³C NMR: Spectra are also publicly available, showing the characteristic signals for the carbonyl carbons, the quaternary carbon, the methine carbon, and the methylene carbons.

-

IR Spectroscopy: The IR spectrum shows strong carbonyl stretching bands, typically in the region of 1700-1730 cm⁻¹, characteristic of a diketone.[11]

Conclusion

The enolate chemistry of this compound is dominated by the high acidity of the C2 proton, which readily leads to the formation of the thermodynamic enolate under equilibrating conditions. This regioselectivity is fundamental to its widespread use in cascade reactions like the Robinson annulation. While the formation of the kinetic enolate at the C4/C6 positions is theoretically possible under standard kinetic control conditions, the thermodynamic pathway is more commonly exploited. The challenge of C- versus O-alkylation, particularly with unactivated electrophiles, can be overcome through derivatization strategies, such as the use of a hydrazone directing group. A thorough understanding of these principles allows for the strategic and efficient use of this compound in the synthesis of complex molecular targets relevant to drug discovery and development.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.mit.edu [web.mit.edu]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. fiveable.me [fiveable.me]

- 8. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. homework.study.com [homework.study.com]

- 11. This compound | C7H10O2 | CID 70945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. This compound(1193-55-1) 1H NMR spectrum [chemicalbook.com]

Stability of 2-Methyl-1,3-cyclohexanedione Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-Methyl-1,3-cyclohexanedione under acidic conditions. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this guide synthesizes information on the known reactivity of cyclic 1,3-diones and outlines detailed experimental protocols for conducting forced degradation studies. The potential degradation pathways, including acid-catalyzed hydrolysis and retro-Michael addition, are discussed. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of drug substances and products where this compound may be an intermediate or related compound.

Introduction